molecular formula C11H20N2O2S B14769617 (R)-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate

(R)-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate

Cat. No.: B14769617
M. Wt: 244.36 g/mol
InChI Key: ZCELPXRDWJCIJE-MRVPVSSYSA-N
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Description

®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate is an organic compound with the molecular formula C11H20N2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl group and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and thiocarbonyl reagents. One common method includes the use of tert-butyl isocyanate and carbon disulfide (CS2) in the presence of a base such as potassium carbonate (K2CO3) in a mixed solvent system like H2O-DMAc (3:1). This reaction proceeds under mild conditions and does not require any catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tert-butyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Piperidine derivatives, tert-butyl derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its piperidine core is a common motif in many bioactive molecules, and modifications to this structure can lead to compounds with interesting biological activities.

Medicine

In medicine, derivatives of ®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate are explored for their potential therapeutic effects. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a tert-butyl group, and a carbamothioyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the piperidine ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H20N2O2S

Molecular Weight

244.36 g/mol

IUPAC Name

tert-butyl (3R)-3-carbamothioylpiperidine-1-carboxylate

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-5-8(7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)/t8-/m1/s1

InChI Key

ZCELPXRDWJCIJE-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=S)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=S)N

Origin of Product

United States

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